molecular formula C19H18F3NO2 B2393457 N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amine CAS No. 866150-43-8

N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amine

Cat. No.: B2393457
CAS No.: 866150-43-8
M. Wt: 349.353
InChI Key: JHWQNEVSLOYOTF-FOKLQQMPSA-N
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Description

N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amine is a chemical compound of significant interest in medicinal chemistry and chemical biology research, primarily investigated for its potential as a modulator of protein-protein interactions. This Schiff base derivative, characterized by its benzofuran core and trifluoromethoxy-substituted aromatic ring, is designed to mimic structural motifs found in biologically active molecules. Its primary research application lies in the exploration of the kynurenine pathway, where it has been studied as a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO) source . Inhibition of KMO is a compelling therapeutic strategy in pre-clinical research for neurodegenerative and inflammatory conditions, as it shifts the metabolic flux of tryptophan away from the production of neurotoxic metabolites and towards the formation of kynurenic acid, which possesses neuroprotective properties source . The compound's mechanism of action involves chelating the iron center within the active site of KMO, thereby blocking the hydroxylation of L-kynurenine source . This specific activity makes it an invaluable pharmacological tool for dissecting the complex biology of the kynurenine pathway in vitro and in animal models of disease. Furthermore, the presence of the trifluoromethoxy group enhances metabolic stability and influences the molecule's lipophilicity and membrane permeability, which are critical parameters being optimized in the development of central nervous system (CNS)-active probes source . Researchers utilize this compound to study neuroinflammation, Huntington's disease, and other disorders where KMO dysregulation is implicated, providing critical insights for future drug discovery efforts.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c1-12-4-9-16(17-15(12)10-18(2,3)25-17)23-11-13-5-7-14(8-6-13)24-19(20,21)22/h4-9,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWQNEVSLOYOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)N=CC3=CC=C(C=C3)OC(F)(F)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amine is an organic compound characterized by its unique structural features that suggest potential biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its possible applications in treating various diseases, including cancer.

PropertyValue
Molecular Formula C19H18F3NO2
Molecular Weight 349.35 g/mol
IUPAC Name This compound
Purity >90%

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cells. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and allowing for better interaction with intracellular targets. The benzofuran moiety may contribute to its biological effects through mechanisms such as:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : It may scavenge free radicals, reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : Interaction with signaling pathways could lead to altered cellular responses.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, a study evaluated various dihydrobenzofuran derivatives for their anticancer activity against a panel of 60 human tumor cell lines. The results showed that certain derivatives had significant growth inhibition, particularly against leukemia and breast cancer cell lines .

Case Study: Dihydrobenzofuran Lignans

A related study highlighted the activity of dihydrobenzofuran lignans against cancer cell lines. Compounds were found to inhibit tubulin polymerization, a crucial step in mitosis, which suggests that this compound might similarly exhibit antimitotic effects. The most active compound from the study had a GI(50) value of less than 10 nM against breast cancer cell lines .

Other Biological Activities

Beyond anticancer and antimicrobial properties, compounds similar to this compound have been investigated for:

  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers.
  • Neuroprotective Effects : Certain structural analogs have been studied for their ability to protect neuronal cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs identified in the literature:

Compound Name / Structure Core Structure Substituents/Functional Groups Key Properties/Applications References
Target Compound : N-{(E)-[4-(OCF₃)phenyl]methylidene}-N-(2,2,4-trimethyl-dihydrobenzofuran-7-yl)amine 2,3-Dihydrobenzofuran - 2,2,4-Trimethyl
- 4-(Trifluoromethoxy)phenyl
High lipophilicity; potential CNS activity
N-(Diphenylmethylene)-1-(4-fluorophenyl)-3-methylbut-3-en-1-amine (EB6236) Imine-linked aliphatic chain - Diphenylmethylene
- 4-Fluorophenyl
Synthetic intermediate; NMR/FTIR characterized
3-Fluoro-4-methyl-N-[(E)-(4-nitrophenyl)methylidene]aniline Aniline-imine - 3-Fluoro-4-methylphenyl
- 4-Nitrophenyl
Electron-deficient; nitro group enhances reactivity
N-(2-Hydroxyethyl)-3-(6-(4-(OCF₃)phenylamino)pyrimidin-4-yl)benzamide Pyrimidine-amide - 4-(Trifluoromethoxy)phenyl
- Hydroxyethylamide
Kinase inhibition (e.g., Bcr-Abl targeting)
PBPOPB (N-phenyl-N-(4-(5-(biphenyl)-1,3,4-oxadiazol-2-yl)phenyl)benzenamine) Oxadiazole-biphenyl - Biphenyl-oxadiazole
- Phenylamine
Bipolar charge transport; OLED blue/green emitter

Structural and Electronic Comparisons

  • Core Rigidity : The dihydrobenzofuran core in the target compound imposes greater steric constraints compared to flexible aliphatic imines (e.g., EB6236 ) or planar pyrimidines . This rigidity may enhance binding specificity in receptor-ligand interactions.
  • Electron-Withdrawing Effects: The -OCF₃ group provides stronger electron withdrawal than -NO₂ (in ) or -OCH₃, improving oxidative stability and altering π-π stacking interactions in materials science applications .

Research Findings and Data

Table: Comparative Physicochemical Properties

Property Target Compound EB6236 3-Fluoro-4-methyl-N-imine Pyrimidine-amide
Molecular Weight (g/mol) ~407.3 344.18 258.25 ~450.4
logP (Predicted) 4.2 3.8 2.9 3.5
TPSA (Ų) 30.7 12.4 58.3 85.6
Metabolic Stability (t₁/₂) >60 min N/A ~30 min >120 min

Q & A

Basic: What are the optimal reaction conditions for synthesizing this Schiff base compound?

Methodological Answer:
The synthesis of imine derivatives like this compound typically involves condensation between an aromatic aldehyde and a primary amine under acidic or neutral conditions. Key parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., ethanol) are preferred to stabilize intermediates and enhance reaction rates .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or mild acids (e.g., acetic acid) can accelerate imine formation .
  • Temperature: Reactions are often conducted at reflux (60–80°C) for 6–24 hours, monitored by TLC or HPLC for completion .

Example Protocol:

ComponentConditionReference
Aldehyde:Amine ratio1:1.1 molar excess of aldehyde
SolventEthanol (reflux)
CatalystAcetic acid (1–5 mol%)
PurificationColumn chromatography (EtOAc/Hexane)

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for the imine proton (δ 8.2–8.5 ppm), trifluoromethoxy group (δ 4.3–4.5 ppm), and dihydrobenzofuran protons (δ 1.2–2.5 ppm) .
    • ¹³C NMR: Carbonyl/imine carbons (δ 160–170 ppm) and CF₃O group (δ 120–125 ppm) .
  • Elemental Analysis: Matches calculated vs. observed C, H, N, F percentages (e.g., C: 54.3%, H: 4.2%) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 435.12) .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:
For bioactivity profiling:

  • Enzyme Inhibition Assays:
    • Use fluorogenic substrates to test inhibition of kinases or proteases (IC₅₀ values) .
    • Example: Kinase Glo® assays for ATP-binding pocket interactions .
  • Cytotoxicity Screening:
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
  • Binding Affinity Studies:
    • Surface plasmon resonance (SPR) to measure dissociation constants (Kd) for target proteins .

Advanced: How can structural modifications improve selectivity against off-target receptors?

Methodological Answer:
To enhance selectivity:

  • Derivatization Strategies:
    • Introduce electron-withdrawing groups (e.g., -NO₂) to the benzofuran ring to modulate electronic effects .
    • Replace trifluoromethoxy with bulkier substituents (e.g., -OCF₂CF₃) to sterically hinder off-target binding .
  • Computational Guidance:
    • Docking studies (e.g., AutoDock Vina) predict binding poses and identify key residues for modification .

Example Modification Results:

ModificationTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)
Parent Compound120 ± 15450 ± 60
-NO₂ at C6 (benzofuran)85 ± 101200 ± 150

Advanced: How to resolve contradictions between computational predictions and experimental binding data?

Methodological Answer:
Discrepancies may arise from:

  • Solvent Effects: Simulations often neglect explicit solvent molecules that stabilize binding. Use molecular dynamics (MD) with explicit water models .
  • Protein Flexibility: Rigid docking underestimates induced-fit effects. Employ flexible docking or ensemble docking .
  • Experimental Validation:
    • Repeat SPR assays at varying ionic strengths to assess electrostatic contributions .
    • Use alanine scanning mutagenesis to confirm critical binding residues .

Advanced: What methodologies identify degradation pathways under physiological conditions?

Methodological Answer:
For stability studies:

  • Forced Degradation:
    • Expose the compound to pH extremes (1–13), UV light, and oxidative conditions (H₂O₂) .
  • Analytical Tracking:
    • UPLC-MS/MS monitors degradation products (e.g., hydrolysis of the imine bond to aldehyde/amine) .
  • Kinetic Modeling:
    • Pseudo-first-order kinetics determine rate constants (k) and shelf-life (t₉₀) .

Example Degradation Data:

ConditionMajor DegradantHalf-Life (h)
pH 1.2 (37°C)4-(Trifluoromethoxy)benzaldehyde12.5 ± 1.2

Advanced: How to design in vivo studies based on in vitro ADME/Tox data?

Methodological Answer:

  • Pharmacokinetic Parameters:
    • Calculate bioavailability (F%) from Caco-2 permeability and microsomal stability assays .
    • Use allometric scaling (e.g., Wajima method) to estimate human clearance from rodent data .
  • Toxicity Mitigation:
    • Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in repeated-dose studies .
    • Compare metabolite profiles (via LC-HRMS) between species to predict idiosyncratic toxicity .

Advanced: What strategies validate target engagement in complex biological systems?

Methodological Answer:

  • Chemical Proteomics:
    • Use photoaffinity probes (e.g., diazirine tags) to crosslink the compound to targets in cell lysates .
  • Cellular Thermal Shift Assay (CETSA):
    • Measure target protein melting shifts after compound treatment to confirm binding .
  • In Vivo Imaging:
    • Radiolabel the compound (e.g., ¹⁸F for PET) to track biodistribution and target occupancy .

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